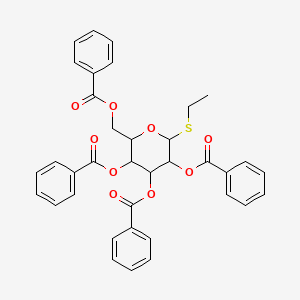
5,6,7,8-Tetrahydronaphthalene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydronaphthalene-1,2-diol is a compound belonging to the class of organic compounds known as tetralins. Its chemical structure consists of a naphthalene ring system with two hydroxyl groups (diol) and two propylamine substituents. The compound’s systematic name is 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol .
Métodos De Preparación
Synthetic Routes::
Reductive Amination:
Industrial Production:: The industrial production of 5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves large-scale hydrogenation of naphthoquinone derivatives.
Análisis De Reacciones Químicas
Oxidation: The diol can be oxidized to form the corresponding naphthoquinone.
Reduction: Reduction of the quinone moiety yields the diol.
Substitution: The propylamine groups can undergo substitution reactions.
Common reagents include hydrogen gas (for hydrogenation), reducing agents (such as sodium borohydride), and oxidizing agents (like potassium permanganate).
Major products:
- Oxidation: 1,2-naphthoquinone
- Reduction: 5,6,7,8-tetrahydronaphthalene-1,2-diol
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: Employed in the synthesis of various compounds.
Mecanismo De Acción
The exact mechanism of action for 5,6,7,8-tetrahydronaphthalene-1,2-diol remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar compounds include other tetralins, such as 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol . the unique combination of diol and propylamine substituents sets 5,6,7,8-tetrahydronaphthalene-1,2-diol apart.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6,11-12H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOYQLOSBYLHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
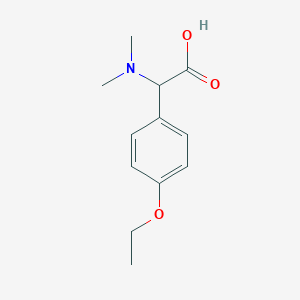

![Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate](/img/structure/B12110970.png)
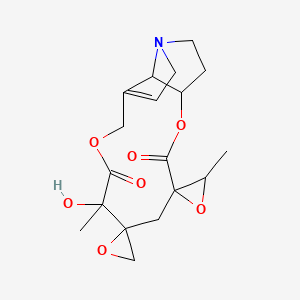
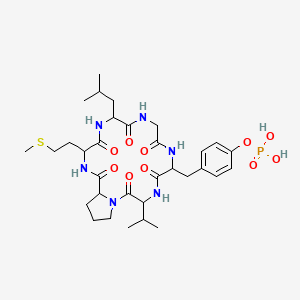

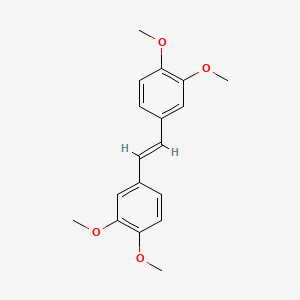
![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
![4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)-](/img/structure/B12111006.png)
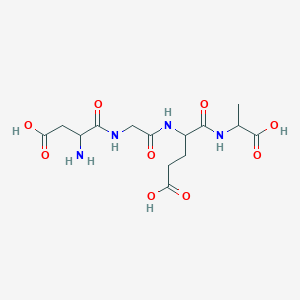
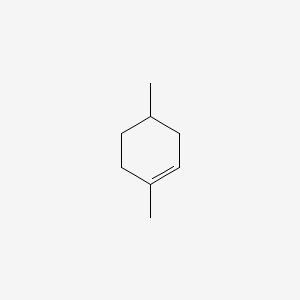
![(1R,2S,3S,5S)-8-Azabicyclo[3.2.1]octane-2,3-diol 2-benzoate](/img/structure/B12111015.png)
